[2-(Bromomethyl)-2-methylbutyl]trimethylsilane
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Overview
Description
[2-(Bromomethyl)-2-methylbutyl]trimethylsilane: is an organosilicon compound with the molecular formula C9H21BrSi. It is a derivative of trimethylsilane, where a bromomethyl group is attached to the silicon atom. This compound is used in various chemical reactions and has applications in scientific research and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [2-(Bromomethyl)-2-methylbutyl]trimethylsilane typically involves the reaction of 2-methyl-2-butanol with trimethylsilyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate, which is then treated with bromine to yield the final product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: [2-(Bromomethyl)-2-methylbutyl]trimethylsilane undergoes nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.
Oxidation Reactions: The compound can be oxidized to form corresponding silanols or siloxanes under specific conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium tert-butoxide, and various amines.
Major Products:
Substitution Reactions: The major products include silanols, siloxanes, and various substituted silanes.
Oxidation Reactions: The major products are silanols and siloxanes.
Scientific Research Applications
Chemistry:
Synthesis of Organosilicon Compounds: [2-(Bromomethyl)-2-methylbutyl]trimethylsilane is used as a precursor in the synthesis of various organosilicon compounds.
Biology:
Bioconjugation: The compound is used in bioconjugation reactions to attach silicon-containing groups to biomolecules, enhancing their stability and functionality.
Medicine:
Drug Delivery Systems: It is explored for use in drug delivery systems due to its ability to form stable and biocompatible silicon-based carriers.
Industry:
Mechanism of Action
The mechanism of action of [2-(Bromomethyl)-2-methylbutyl]trimethylsilane involves the formation of reactive intermediates during chemical reactions. The silicon atom can also participate in the formation of siloxane bonds, contributing to the stability and functionality of the final products .
Comparison with Similar Compounds
Bromotrimethylsilane: Similar in structure but lacks the additional methylbutyl group.
Chlorotrimethylsilane: Contains a chlorine atom instead of a bromine atom.
Iodotrimethylsilane: Contains an iodine atom instead of a bromine atom.
Uniqueness:
Properties
Molecular Formula |
C9H21BrSi |
---|---|
Molecular Weight |
237.25 g/mol |
IUPAC Name |
[2-(bromomethyl)-2-methylbutyl]-trimethylsilane |
InChI |
InChI=1S/C9H21BrSi/c1-6-9(2,7-10)8-11(3,4)5/h6-8H2,1-5H3 |
InChI Key |
OGQMRUFAZPLACI-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)(C[Si](C)(C)C)CBr |
Origin of Product |
United States |
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